molecular formula C8H10F3NO2 B13722262 Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13722262
M. Wt: 209.17 g/mol
InChI Key: GZJSBQOOJDRRHV-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is an organic compound that features a trifluoromethyl group attached to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This can lead to alterations in protein structure and function, ultimately affecting biochemical pathways .

Comparison with Similar Compounds

  • Methyl 2-(trifluoromethyl)pyridine-3-carboxylate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)phenylacetate

Comparison: Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its tetrahydropyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Biological Activity

Methyl 2-(trifluoromethyl)-1,2,3,6-tetrahydropyridine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a tetrahydropyridine ring substituted with a trifluoromethyl group and a carboxylate moiety. The chemical formula is C9H10F3N1O2C_9H_10F_3N_1O_2 with a molecular weight of approximately 237.18 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with several biological pathways:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications in treating neurodegenerative diseases like Parkinson's disease .
  • Neurotoxicity Studies : Research involving related tetrahydropyridine derivatives has indicated that these compounds can exhibit neurotoxic effects under certain conditions. For instance, studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs have demonstrated that modifications can enhance their neurotoxic potential through selective MAO-B activity .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

  • Neuroprotective Effects : Some derivatives have been shown to protect dopaminergic neurons from neurotoxic agents like MPTP by modulating oxidative stress responses and enhancing cell viability .
  • Anticancer Properties : Tetrahydropyridine derivatives are noted for their anticancer activities. For example, certain compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
  • Antimicrobial Activity : There is emerging evidence suggesting that tetrahydropyridines may possess antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

StudyKey Findings
Neurotoxicity Assessment Analog compounds were found to be more potent neurotoxins than MPTP itself when tested in mouse models .
Cancer Cell Line Testing Certain derivatives displayed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
MAO Inhibition Studies Evidence suggests that these compounds can selectively inhibit MAO-B, leading to increased dopamine levels in neuronal cultures .

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-2,5-dihydro-1H-pyridine-6-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-6(13)7(8(9,10)11)4-2-3-5-12-7/h2-3,12H,4-5H2,1H3

InChI Key

GZJSBQOOJDRRHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC=CCN1)C(F)(F)F

Origin of Product

United States

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